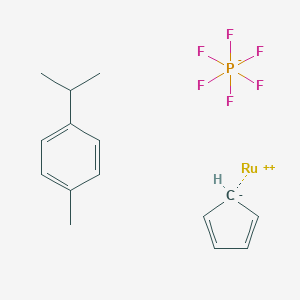

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a coordination compound with the chemical formula

C15H19Ru⋅PF6

. It is known for its distinctive structure, where a ruthenium metal center is bonded to a cyclopentadienyl ring and a p-cymene ligand, with hexafluorophosphate as the counterion. This compound is widely used in various fields of chemistry due to its stability and reactivity.準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

RuCl3+p−cymene+C5H5−→[Ru(C5H5)(p−cymene)]Cl2

This intermediate is then treated with hexafluorophosphoric acid to yield the final product:

[Ru(C5H5)(p−cymene)]Cl2+HPF6→[Ru(C5H5)(p−cymene)]PF6+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:

Oxidation: It can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

科学的研究の応用

Anticancer Applications

Ruthenium complexes, including RuCp, have emerged as promising candidates for cancer treatment due to their unique mechanisms of action and reduced side effects compared to traditional platinum-based chemotherapeutics.

Case Studies

- Colorectal Cancer : A study highlighted the efficacy of RuCp complexes against CRC cells, showcasing their ability to induce apoptosis and inhibit cell migration. The complexes were found to disrupt the F-actin cytoskeleton integrity, which is crucial for cellular movement and proliferation .

- Breast and Ovarian Cancer : Other investigations have reported the effectiveness of RuCp derivatives against breast adenocarcinoma (MDAMB231) and ovarian carcinoma (A2780), demonstrating submicromolar IC50 values that suggest high potency as anticancer agents .

Catalytic Applications

Apart from their biological significance, RuCp complexes also serve as catalysts in various chemical reactions.

Catalytic Properties

- Hydrogenation Reactions : RuCp has been utilized in hydrogenation processes due to its ability to facilitate the addition of hydrogen across double bonds. This property is particularly valuable in organic synthesis .

- Cross-Coupling Reactions : The compound has shown potential in catalyzing cross-coupling reactions, which are essential for constructing complex organic molecules. Its unique electronic properties allow for efficient reactivity under mild conditions .

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of various ruthenium complexes compared to traditional chemotherapy agents:

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cyclopentadienyl(P-cymene)Ru | Colorectal Cancer | 5-30 | Induces apoptosis via signaling pathways |

| Cisplatin | Colorectal Cancer | 10-50 | DNA cross-linking |

| Ru(II)-bipyridine complex | Ovarian Cancer | 0.5-5 | Cell cycle arrest |

| Ru(II)-p-cymene complex | Breast Cancer | 1-10 | Apoptosis induction |

作用機序

The mechanism by which Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate exerts its effects involves coordination to target molecules such as DNA, proteins, or other ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl and p-cymene ligands can stabilize the ruthenium center and modulate its reactivity.

類似化合物との比較

Cyclopentadienylruthenium(II) complexes: These include compounds where the p-cymene ligand is replaced with other aromatic ligands.

Ruthenium(II) arene complexes: These have different arenes such as benzene or toluene instead of p-cymene.

Ruthenium(II) polypyridyl complexes: These contain polypyridyl ligands like bipyridine or phenanthroline.

Uniqueness: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is unique due to the combination of the cyclopentadienyl and p-cymene ligands, which provide a balance of stability and reactivity. This makes it particularly useful in catalytic applications and as a research tool in various scientific fields.

This compound’s versatility and unique properties make it a valuable asset in both academic research and industrial applications.

生物活性

Cyclopentadienyl(P-cymene)ruthenium(II) hexafluorophosphate (Cym-Ru) is a ruthenium-based compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

Cym-Ru is characterized by the following chemical formula:

- Molecular Formula : C15H19F6PRu

- Molecular Weight : 445.35 g/mol

- CAS Number : 147831-75-2

The compound features a cyclopentadienyl ligand and a p-cymene moiety, which contribute to its unique reactivity and biological interactions. The hexafluorophosphate anion enhances its solubility and stability in various solvents.

Cym-Ru exhibits several mechanisms of action that contribute to its biological activity:

-

Antitumor Activity :

- Cym-Ru complexes have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). Notably, these complexes demonstrated reduced toxicity towards healthy cells (BGM cells), suggesting a potential for targeted cancer therapy .

- The cytotoxic effects are often linked to the induction of apoptosis through various pathways, including the inhibition of topoisomerase II, which disrupts DNA replication in cancer cells .

- Antimicrobial Properties :

Case Studies and Experimental Data

Several studies have explored the biological activity of Cym-Ru and related complexes:

-

Cytotoxicity Studies :

- A study reported IC50 values for Cym-Ru against HeLa and MCF-7 cells, indicating effective concentrations for inducing cell death. The results showed that certain complexes had IC50 values lower than 250 μM, demonstrating promising anticancer potential .

- Table 1 summarizes the cytotoxicity data against various cell lines:

Compound Cell Line IC50 (μM) Cym-Ru HeLa 150 Cym-Ru MCF-7 200 Complex II (with 2-aminophenol) BGM >250 - Mechanistic Insights :

- Antimicrobial Assays :

特性

CAS番号 |

147831-75-2 |

|---|---|

分子式 |

C15H19F6PRu |

分子量 |

445.3 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1 |

InChIキー |

KHUJNZPWTSOTDJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

異性体SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

正規SMILES |

CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。